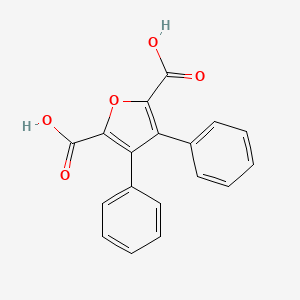
3,4-Diphenylfuran-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenylfuran-2,5-dicarboxylic acid is an organic compound belonging to the class of diphenylfurans It consists of a furan ring substituted with phenyl groups at the 3 and 4 positions and carboxylic acid groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylfuran-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-diphenylfuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3,4-Diphenylfuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or alkylated compounds
科学的研究の応用
3,4-Diphenylfuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is investigated for its potential use in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3,4-Diphenylfuran-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding.
類似化合物との比較
Similar Compounds
2,5-Diphenylfuran: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
Furan-2,5-dicarboxylic acid: Lacks the phenyl groups, resulting in different chemical and physical properties.
3,4-Dihydroxy-furan-2,5-dicarboxylic acid:
Uniqueness
3,4-Diphenylfuran-2,5-dicarboxylic acid is unique due to its combination of phenyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural properties make it a valuable compound for research in various scientific fields.
特性
CAS番号 |
54607-68-0 |
|---|---|
分子式 |
C18H12O5 |
分子量 |
308.3 g/mol |
IUPAC名 |
3,4-diphenylfuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
InChIキー |
LDDZEUQIOUSVRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


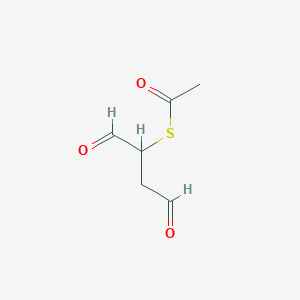
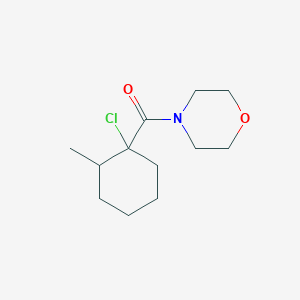
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)

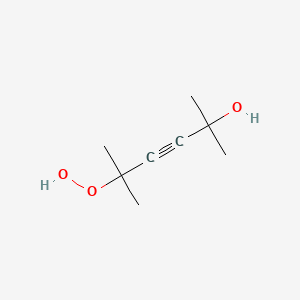
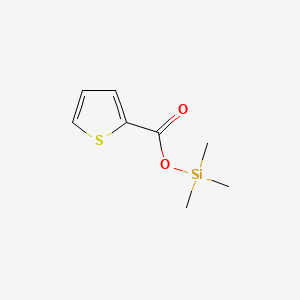

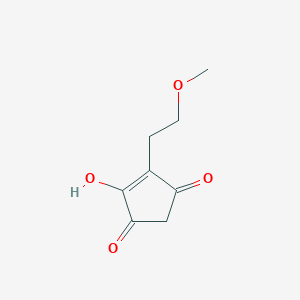
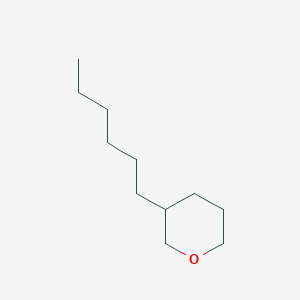
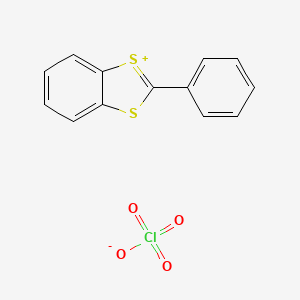
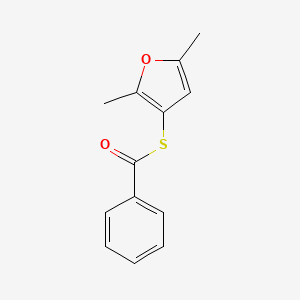
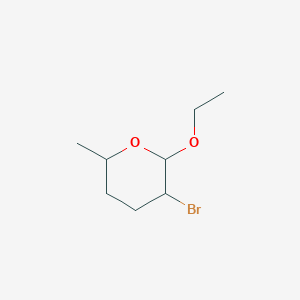
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
